5-Nitro-2-thiocyanatobenzoic acid
Description
Historical Development and Significance of NTCB as a Chemical Reagent
The advent of NTCB as a tool for protein chemistry dates back to the early 1970s. In 1974, Degani and Patchornik published a seminal paper detailing a high-yield method for the modification and subsequent cleavage of peptides at cysteine residues using this reagent. caymanchem.com This work laid the foundation for NTCB's adoption as a valuable technique for protein sequencing, a process that, at the time, was heavily reliant on a limited number of chemical and enzymatic methods.
The significance of NTCB lies in its specificity. Unlike enzymatic methods that can have broader or sometimes overlapping specificities, NTCB offers a targeted approach for cleaving proteins at the relatively rare amino acid, cysteine. This allows for the generation of a limited number of large peptide fragments, which can be easier to separate and analyze than the complex mixtures often produced by more frequent-cutting enzymes like trypsin.
Over the years, research has focused on optimizing the NTCB cleavage protocol. Early methods involved a two-step reaction that could be time-consuming and result in incomplete cleavage. nih.gov Studies have since identified side reactions, such as the carbamylation of lysine (B10760008) residues, and have proposed solutions to minimize these unwanted modifications. nih.gov For instance, the use of stronger nucleophiles, such as glycine (B1666218), has been shown to promote more efficient cleavage. nih.gov These refinements have enhanced the reliability and utility of NTCB in protein research.
Overview of NTCB's Role in Protein Chemistry and Proteomics Research
The ability of NTCB to selectively cleave at cysteine residues has made it a powerful tool in protein chemistry and the large-scale study of proteins, known as proteomics. Its applications span from fundamental protein structure analysis to more complex investigations of protein modifications and interactions.
In protein chemistry, NTCB has been instrumental in:
Protein Sequencing: By generating a specific set of peptide fragments, NTCB aids in determining the primary amino acid sequence of proteins.
Mapping of Cysteine Residues: The specific cleavage at cysteine allows researchers to identify the location of these residues within a protein's sequence.
The advent of mass spectrometry-based proteomics has further amplified the importance of NTCB. In this context, NTCB is particularly relevant to "middle-down" proteomics. nih.govnih.gov This approach bridges the gap between traditional "bottom-up" (analyzing small peptides) and "top-down" (analyzing intact proteins) proteomics. By producing large peptide fragments, NTCB facilitates the analysis of post-translational modifications (PTMs), as these modifications are more likely to be retained on larger fragments. nih.gov
Recent research has continued to explore and refine the use of NTCB. For example, its performance has been systematically compared with other chemical cleavage agents like cyanogen (B1215507) bromide (CNBr) and BNPS-Skatole, which cleave at methionine and tryptophan residues, respectively. nih.gov Such studies help researchers choose the most appropriate tool for their specific proteomic questions.
The following table summarizes key research findings related to the application of NTCB:
| Research Area | Key Finding | Reference |
| Reaction Optimization | Identification of carbamylation of lysine as a major side reaction and the use of glycine to promote more efficient cleavage. | nih.gov |
| Middle-Down Proteomics | NTCB is a suitable reagent for generating large peptide fragments (3-15 kDa), which is advantageous for middle-down proteomics workflows. | nih.gov |
| Mechanism of Action | The process involves the cyanylation of the cysteine's sulfhydryl group, forming an S-cyano-cysteine, which then undergoes intramolecular cyclization to cleave the peptide bond. | medchemexpress.com |
| Historical Context | Seminal work in 1974 established NTCB as a reagent for high-yield modification and cleavage of peptides at cysteine residues. | caymanchem.com |
The continued application and refinement of NTCB-based methods underscore its enduring value in the ever-evolving field of protein science.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H4N2O4S |
|---|---|
Molecular Weight |
224.20 g/mol |
IUPAC Name |
5-nitro-2-thiocyanatobenzoic acid |
InChI |
InChI=1S/C8H4N2O4S/c9-4-15-7-2-1-5(10(13)14)3-6(7)8(11)12/h1-3H,(H,11,12) |
InChI Key |
KMEPRRCQQBCLCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)SC#N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Characterization of Ntcb
Established Protocols for NTCB Synthesis
5-Nitro-2-thiocyanatobenzoic acid (NTCB) is a chemical reagent utilized for the cyanylation of sulfhydryl groups in proteins, which specifically cleaves the amino-terminal peptide bond of cysteine residues. caymanchem.com
The initial synthesis of 2-nitro-5-thiocyanatobenzoic acid (NTCB) involved the treatment of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, with sodium cyanide. acs.org This reaction produced NTCB and an equimolar amount of 3-carboxy-4-nitrophenylthiocyanate. To drive the reaction to completion, the byproduct was removed from the reaction mixture. acs.org
Another early method involved the use of 5-chloro-2-nitrobenzoic acid or diazotized o-amino-2-nitrobenzoic acid. acs.org However, these initial approaches were often characterized by modest yields and the need for purification steps to remove byproducts.
An improved and optimized synthesis method has been developed to increase the yield of NTCB. This enhanced protocol also begins with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB). acs.org Instead of removing the thionitrobenzoate byproduct, it is converted into the desired NTCB by reacting it with an equimolar amount of cyanogen (B1215507) bromide. This key optimization allows for the conversion of one mole of DTNB into two moles of NTCB, resulting in a nearly quantitative yield. acs.org The progress of this two-step synthesis can be monitored by observing the appearance and subsequent disappearance of the characteristic yellow color of the thionitrobenzoate intermediate, which has a maximum absorbance at 412 nm. acs.org For a quantitative yield, it is crucial to maintain an excess of cyanide in the second step of the reaction. acs.org
Research has also focused on optimizing the cleavage of proteins at cysteine residues using NTCB. nih.gov A one-step method has been developed that does not require a separate cyanylation step prior to cleavage. nih.gov Furthermore, it was discovered that various amino-containing compounds can facilitate base-catalyzed nucleophilic cleavage, with glycine (B1666218) being particularly effective. nih.gov
Chemical Characterization of NTCB and its Reactivity
This compound is a crystalline solid that appears as a white to light yellow powder. caymanchem.cominvivochem.comsigmaaldrich.com It is a highly reactive compound that readily transfers its cyano group to a nucleophilic thiolate. medchemexpress.com This reactivity is the basis for its primary application in protein chemistry: the cyanylation of cysteine residues. sigmaaldrich.com
The reaction of NTCB with a thiol group can lead to the formation of both the S-cyano derivative and a mixed disulfide derivative. nih.gov The formation of the desired S-cyano derivative can be favored by the addition of excess cyanide to the reaction mixture. nih.gov
When a protein is treated with NTCB, the cysteine residues are rapidly cyanylated to form S-cyano-cysteine. This intermediate then undergoes a reversible intramolecular addition with the cysteine's N-amide to generate a 1-acyl-2-iminothiazolidine. This intermediate is susceptible to nucleophilic acyl substitution, leading to peptide bond cleavage. invivochem.commedchemexpress.com
However, the reaction is not without side reactions. One identified side reaction is the carbamylation of lysine (B10760008) residues. nih.gov Another issue that can lead to incomplete cleavage is a mass-neutral rearrangement of the cyanylated cysteine, which forms a product that is resistant to cleavage. nih.gov The formation of this resistant product can be minimized by employing stronger nucleophiles in the cleavage reaction. nih.gov
Below are tables detailing some of the key chemical and physical properties of NTCB.
Table 1: General Chemical Properties of NTCB
| Property | Value |
|---|---|
| Molecular Formula | C₈H₄N₂O₄S |
| Molecular Weight | 224.19 g/mol |
| CAS Number | 30211-77-9 |
| Appearance | White to light yellow solid powder |
| Melting Point | 156-157 °C |
Sources: caymanchem.cominvivochem.comsigmaaldrich.com
Table 2: Solubility of NTCB
| Solvent | Solubility |
|---|---|
| DMF | 25 mg/mL |
| DMSO | 11 mg/mL |
| Ethanol | 25 mg/mL |
| PBS (pH 7.2) | 0.3 mg/mL |
Source: caymanchem.com
Table 3: Spectroscopic Data for NTCB
| Property | Value |
|---|---|
| λmax | 280 nm |
| IR Spectrum | Characteristic band at 2170 cm⁻¹ |
| Mass Spectrum (70 eV) | Heaviest peak at m/e 224 |
Sources: caymanchem.comacs.org
Mechanism of Action and Reaction Pathways of Ntcb with Biomolecules
Cysteine Cyanylation Mechanism
The primary reaction initiated by NTCB is the cyanylation of the free sulfhydryl group of a cysteine residue within a peptide or protein. sigmaaldrich.comnih.gov NTCB is a highly reactive reagent that rapidly transfers its cyano group to a nucleophilic thiolate, which is the deprotonated form of the cysteine's sulfhydryl group. medchemexpress.com
The process begins with a nucleophilic attack by the cysteine's thiolate anion on the electrophilic carbon of the thiocyanate (B1210189) group in NTCB. This reaction proceeds efficiently, resulting in the formation of a S-cyanylated cysteine residue (S-cyano-cysteine) and the release of 2-nitro-5-mercaptobenzoic acid as a byproduct. medchemexpress.comcaymanchem.com The formation of this S-cyano-cysteine adduct is a critical first step that modifies the cysteine residue, rendering the adjacent peptide bond susceptible to subsequent cleavage. caymanchem.com
Following cyanylation, the S-cyano-cysteine residue undergoes a spontaneous and reversible intramolecular rearrangement. The nitrogen atom of the cysteine's own amide group acts as a nucleophile, attacking the carbon of the newly introduced S-cyano group. medchemexpress.com This cyclization reaction forms a key heterocyclic intermediate, 1-acyl-2-iminothiazolidine. medchemexpress.com The formation of this intermediate is crucial as it positions the upstream peptide bond for cleavage. However, this intermediate can also participate in side reactions, including a mass neutral rearrangement that produces a cleavage-resistant product, which can contribute to incomplete cleavage. nih.gov
Table 1: Key Steps in NTCB-Mediated Cysteine Cyanylation
| Step | Reactants | Product/Intermediate | Description |
| Cyanylation | Protein (with Cysteine-SH), NTCB | Protein (with S-cyano-cysteine) | The thiolate of cysteine attacks NTCB, transferring the cyano group to the sulfur atom. medchemexpress.comcaymanchem.com |
| Cyclization | S-cyano-cysteine residue | 1-Acyl-2-iminothiazolidine | The amide nitrogen of the cyanylated cysteine attacks the cyano carbon, forming a five-membered ring intermediate. medchemexpress.com |
NTCB-Mediated Peptide Bond Cleavage
The cleavage of the peptide bond occurs at the N-terminal side of the modified cysteine residue. caymanchem.com This second phase of the NTCB reaction is typically induced by raising the pH, which facilitates the cleavage of the 1-acyl-2-iminothiazolidine intermediate. researchgate.net
While NTCB is a valuable tool, the reaction is often plagued by incomplete cleavage and the formation of alternative products. nih.gov These issues arise from competing side reactions that can occur at various stages of the process.
One of the most cited side reactions is the β-elimination of the cyanylated cysteine residue to form a dehydroalanine (B155165) (Dha) residue. nih.gov This reaction is base-catalyzed and involves the removal of the S-cyano group and a proton from the α-carbon of the cysteine, forming a double bond. researchgate.net The formation of dehydroalanine prevents the desired peptide bond cleavage because the cyclization to the iminothiazolidine intermediate can no longer occur. nih.gov While previously thought to be the major competing reaction, some studies suggest that other side reactions may be more significant contributors to poor cleavage efficiency. nih.gov Another identified side reaction is the carbamylation of lysine (B10760008) residues. nih.gov Mitigation strategies to improve cleavage efficiency include optimizing reaction conditions and using stronger nucleophiles like glycine (B1666218) during the cleavage step, which can minimize the formation of cleavage-resistant products. nih.gov
Table 2: Competing Reactions in NTCB Cleavage
| Side Reaction | Description | Consequence | Mitigation Strategies |
| Beta-elimination | Base-catalyzed elimination of the S-cyano group from the modified cysteine to form a dehydroalanine (Dha) residue. nih.govresearchgate.net | Prevents peptide bond cleavage at that site. nih.gov | Careful control of pH and reaction time. |
| Rearrangement | Mass neutral rearrangement of the cyanylated cysteine. nih.gov | Forms a cleavage-resistant, nonreducible product. nih.gov | Use of stronger nucleophiles (e.g., glycine) for the cleavage step. nih.gov |
| Carbamylation | Carbamylation of lysine residues. nih.gov | Unwanted modification of other amino acids, reducing specificity. | Desalting after cyanylation or reducing reactant concentrations. nih.gov |
Unraveling the Chemistry of 5-Nitro-2-thiocyanatobenzoic Acid: A Detailed Mechanistic Analysis
New York, NY - The compound this compound (NTCB) is a significant reagent in the field of protein chemistry, primarily utilized for the specific cleavage of peptide bonds at cysteine residues. A thorough understanding of its mechanism of action and the various reaction pathways it undergoes with biomolecules is crucial for its effective application in research and biotechnology. This article provides a focused examination of the chemical interactions of NTCB with proteins, including side reactions and strategies to optimize its primary function.
The principal utility of this compound lies in its ability to selectively modify and subsequently cleave proteins at the amino-terminal side of cysteine residues. caymanchem.com The process is initiated by the cyanylation of the sulfhydryl group of a cysteine residue by NTCB. medchemexpress.com This reaction involves the transfer of a cyano group from NTCB to the nucleophilic thiolate of the cysteine, forming an S-cyano-cysteine derivative. medchemexpress.com
Following cyanylation, under alkaline conditions, the S-cyano-cysteine undergoes an intramolecular cyclization. The amino group of the cyanylated cysteine attacks the carbon of the S-cyano group, leading to the formation of a 1-acyl-2-iminothiazolidine intermediate. medchemexpress.com This intermediate is unstable and undergoes hydrolysis, resulting in the cleavage of the peptide bond N-terminal to the original cysteine residue.
However, the reaction of NTCB with proteins is not always straightforward, with several side reactions and alternative products being identified. These competing reactions can affect the efficiency and specificity of the desired cleavage.
Carbamylation of Lysine Residues
A significant side reaction that occurs during the NTCB cleavage process is the carbamylation of lysine residues. nih.gov This modification involves the addition of a carbamoyl (B1232498) group to the ε-amino group of lysine, forming homocitrulline. nih.gov This post-translational modification is irreversible and neutralizes the positive charge of the lysine side chain. nih.gov
Carbamylation is not a reaction unique to NTCB treatment; it can also occur non-enzymatically in the presence of urea (B33335), which can decompose to form cyanate (B1221674) and the reactive electrophile isocyanate. nih.govfrontiersin.org
Cleavage-Resistant Product Formation via Cyanylated Cysteine Rearrangement
Historically, incomplete cleavage by NTCB was often attributed to a competing β-elimination reaction, which converts the cyanylated cysteine to dehydroalanine. nih.gov However, more recent studies have revealed that β-elimination is not the primary cause of poor cleavage yields. nih.gov Instead, a mass-neutral rearrangement of the cyanylated cysteine is the main culprit behind the formation of a cleavage-resistant product. nih.gov
This rearrangement of the S-cyanylated cysteine results in a product that is no longer susceptible to the standard cleavage conditions, thereby reducing the efficiency of the desired reaction. nih.gov This finding has been crucial in redirecting efforts to optimize the NTCB cleavage protocol.
Optimization Strategies for Efficient Cleavage
Given the challenges of incomplete cleavage and side reactions, researchers have developed several strategies to improve the efficiency of the NTCB-mediated cleavage process.
One of the most effective approaches is the use of stronger nucleophiles to facilitate the cleavage of the 1-acyl-2-iminothiazolidine intermediate. nih.gov It has been discovered that various amino-containing compounds can promote base-catalyzed nucleophilic cleavage. nih.gov Notably, the simple amino acid glycine has been shown to be a highly effective catalyst for this reaction, leading to more efficient cleavage. nih.gov
| Strategy | Description | Impact on Cleavage |
| Use of Stronger Nucleophiles | Addition of compounds like glycine to the cleavage buffer. | Promotes more efficient base-catalyzed nucleophilic cleavage of the iminothiazolidine intermediate. nih.gov |
| One-Step Method | Combining the cyanylation and cleavage reactions into a single step. | Simplifies the protocol and can improve overall efficiency. nih.gov |
| Use of Denaturants | Including agents like urea or guanidine (B92328) in the reaction. | Increases the accessibility of buried cysteine residues to NTCB. researchgate.net |
| Desalting | Removing salts after the cyanylation step. | Can minimize carbamylation of lysine residues, but may reduce cleavage efficiency. nih.gov |
| Reduced Reactant Concentrations | Lowering the concentration of NTCB and other reagents. | Can decrease the extent of side reactions like carbamylation, but may also lower cleavage yield. nih.gov |
Applications of Ntcb in Protein Engineering and Proteomic Analysis
Site-Specific Protein Modification
NTCB is a valuable tool for the targeted modification of proteins at cysteine residues. This specificity arises from the high reactivity of the cyano group in NTCB towards the nucleophilic thiolate group of cysteine. mdpi.commedchemexpress.com This reaction allows for the introduction of unique chemical functionalities into a protein sequence, facilitating further downstream applications.
Chemical Conversion of Cysteine Residues to Dehydroalanine (B155165)
A significant application of NTCB is the conversion of cysteine residues into dehydroalanine (Dha). mdpi.comnih.gov This transformation proceeds through the initial cyanylation of the cysteine thiol to form an S-cyano-cysteine intermediate. mdpi.comnih.gov The polarized S-Cβ bond in this intermediate is labile and can undergo an E2 elimination reaction to yield dehydroalanine. mdpi.comnih.gov Dehydroalanine is a valuable synthetic precursor for a variety of protein modifications due to its electrophilic nature, which allows for subsequent reactions with different nucleophiles. mdpi.comresearchgate.net
The efficiency of dehydroalanine formation using NTCB is significantly influenced by the local environment of the cysteine residue within the protein structure. A key factor is the flexibility of the polypeptide chain surrounding the cysteine. Research has shown that when the cysteine residue is located at a flexible C-terminal end of a protein, the conversion to dehydroalanine is highly efficient. mdpi.comnih.gov In contrast, for cysteine residues situated in more rigid, internal regions of a protein, the efficiency of the reaction is variable, and hydrolysis products are often observed as the major outcome. mdpi.comnih.gov
The NTCB-mediated conversion of cysteine to dehydroalanine has been successfully employed to generate protein probes for studying various biological pathways. A notable example is the production of ubiquitin and ubiquitin-like (Ubl) proteins containing a C-terminal dehydroalanine. mdpi.comnih.gov These Dha-containing probes are instrumental in investigating the ubiquitin-proteasome system and can be used to study the functional roles of post-translational modifications. mdpi.comnih.gov The ability to generate these probes with high yields, particularly when the modification site is at a flexible terminus, underscores the utility of this method. mdpi.comnih.gov
Selective Derivatization of Sulfhydryl Groups to S-cyano Derivatives
The initial reaction between NTCB and a cysteine residue results in the formation of an S-cyano derivative. medchemexpress.com This cyanylation of the sulfhydryl group is a rapid and selective process. medchemexpress.com The resulting S-cyano-cysteine can be the final desired modification for certain applications or serve as an intermediate for subsequent chemical transformations, such as the protein fragmentation described below. medchemexpress.comnih.gov This derivatization is a cornerstone of NTCB's utility in protein chemistry.
Protein Fragmentation for Structural and Functional Studies
Beyond site-specific modification, NTCB is also a well-established reagent for the chemical cleavage of polypeptide chains specifically at cysteine residues. nih.govsigmaaldrich.comcaymanchem.com This fragmentation is a two-step process that begins with the cyanylation of the cysteine's sulfhydryl group.
N-Terminal Cleavage at Cysteine Residues
Following the cyanylation of a cysteine residue by NTCB, the peptide bond on the N-terminal side of the modified cysteine becomes susceptible to cleavage under alkaline conditions. nih.govcaymanchem.com This specific cleavage results in the generation of two peptide fragments: one corresponding to the N-terminal portion of the original protein and the other being a 2-iminothiazolidine-4-carboxylyl peptide derived from the C-terminal portion. nih.gov This method provides a means to selectively break down a protein into smaller, more manageable fragments, which can then be analyzed, for instance by mass spectrometry, to gain insights into the protein's primary structure and the location of cysteine residues. nih.gov
Analytical Integration with HPLC and Mass Spectrometry for Peptide Mapping
The chemical reagent 5-Nitro-2-thiocyanatobenzoic acid (NTCB) is a cornerstone in proteomic analysis, particularly for the chemical cleavage of proteins specifically at the N-terminal side of cysteine residues. sigmaaldrich.comcaymanchem.comglpbio.com This specificity allows for controlled fragmentation of a protein, which, when combined with high-performance liquid chromatography (HPLC) and mass spectrometry (MS), facilitates detailed peptide mapping. nih.gov Peptide mapping is an essential technique for confirming the primary structure of a protein and identifying post-translational modifications. nih.govelementlabsolutions.com
The process begins when NTCB cyanylates the sulfhydryl group of a cysteine residue. nih.gov Subsequent exposure to alkaline conditions induces cleavage of the adjacent peptide bond. The resulting mixture of peptide fragments is then typically separated using reversed-phase HPLC, which resolves the peptides based on their hydrophobicity. nih.govchromatographyonline.com The separated peptides are then introduced into a mass spectrometer.
The mass spectrometer measures the mass-to-charge ratio of each peptide, generating a "fingerprint" of the protein. This experimental data is then compared with theoretical peptide masses derived from the protein's known amino acid sequence. elementlabsolutions.comresearchgate.net This comparison validates the protein's identity and can precisely locate modifications or sequence variations. While NTCB is effective, the reaction can be complex, with potential side reactions that may lead to incomplete cleavage. nih.gov Optimization of reaction conditions is often necessary to maximize cleavage efficiency and ensure accurate mapping results. nih.gov
Table 1: Example of NTCB-cleaved Peptides in Mass Spectrometric Analysis
This table illustrates hypothetical data from a peptide mapping experiment on a protein containing two cysteine residues. The protein is cleaved by NTCB, and the resulting fragments are analyzed by mass spectrometry.
| Feature | Fragment 1 | Fragment 2 | Fragment 3 |
| Sequence Origin | N-terminus to Cys-A | Cys-A+1 to Cys-B | Cys-B+1 to C-terminus |
| Theoretical Mass (Da) | 1254.6 | 2310.1 | 1876.9 |
| Observed Mass (Da) by MS | 1254.7 | 2310.2 | 1877.0 |
| Inferred Status | Confirmed | Confirmed | Confirmed |
This is a representative table. Actual experimental results will vary based on the specific protein and analytical conditions.
NTCB in Peptide Synthesis and Ligation Methodologies
Beyond its use in protein analysis, NTCB's ability to selectively activate cysteine residues makes it a valuable reagent in the field of protein chemical synthesis. It enables the assembly of large, complex proteins from smaller, chemically synthesized peptide fragments through ligation methodologies.
Preparation of Peptide Hydrazides
Peptide hydrazides are stable, versatile intermediates used in protein chemical synthesis. nih.govnih.gov They serve as precursors to peptide thioesters, which are essential for native chemical ligation (NCL), a key method for joining unprotected peptide fragments. nih.gov While NTCB is not used to directly synthesize the hydrazide group itself, its cleavage function is relevant. NTCB can be used to generate specific, C-terminally activated peptide fragments from larger recombinant proteins. These fragments can then be further manipulated and converted into peptide hydrazides through subsequent chemical steps, preparing them for ligation. Modern "one-pot" ligation strategies involving peptide hydrazides have been developed to streamline protein synthesis, making the generation of suitable peptide fragments a critical step. rsc.org
Activated Cysteine-Directed Protein Ligation (ACLP)
A more direct application of NTCB in protein synthesis is a technique known as Activated Cysteine-Directed Protein Ligation (ACLP). nih.gov This method leverages the specific reaction between NTCB and a cysteine residue to facilitate the joining of two peptide fragments.
The ACLP process can be summarized in the following steps:
Activation: A recombinant protein or a synthetic peptide containing a single cysteine residue is treated with NTCB. This chemically activates the cysteine by converting its sulfhydryl group into a thiocyanate (B1210189). nih.gov
Ligation/Coupling: This NTCB-activated protein fragment is then reacted with a second peptide that has a specific N-terminal nucleophile, such as another cysteine.
Rearrangement: The ligation occurs via nucleophilic attack, leading to the formation of a stable, native peptide bond between the two fragments.
This approach provides a powerful strategy for protein functionalization and synthesis, enabling the creation of large proteins that might be difficult to produce using other methods. nih.gov It expands the toolkit for chemical protein synthesis, allowing for the construction of proteins with specific modifications for research and therapeutic applications. sigmaaldrich.comnih.gov
Table 2: Components in an Activated Cysteine-Directed Protein Ligation (ACLP) Reaction
| Component | Role in ACLP Reaction | Key Chemical Group |
| Peptide Fragment A | The fragment to be activated | C-terminal Cysteine (-SH) |
| This compound (NTCB) | Activating Reagent | Thiocyanate (-SCN) |
| Activated Peptide A | Intermediate ready for ligation | C-terminal Thiocyanate (-SCN) |
| Peptide Fragment B | The coupling partner | N-terminal Cysteine (-SH) |
| Ligated Protein Product | Final synthesized protein | Native Peptide Bond (-CO-NH-) |
Enzymological Investigations and Inhibitory Mechanisms of Ntcb
Computational Studies of NTCB-Enzyme Interactions
Computational methods, particularly molecular docking, have been employed to investigate the interaction between NTCB and various enzymes at a molecular level. These studies provide crucial insights into the binding modes and potential inhibitory mechanisms that are difficult to observe through experimental methods alone. One significant area of this research has been the interaction of NTCB with Protein Disulfide Isomerase (PDI), an enzyme involved in catalyzing thiol-disulfide interchange reactions. nih.gov
Molecular Docking Simulations with Protein Disulfide Isomerase (PDI)
Molecular docking simulations have been performed to understand how NTCB and structurally related compounds bind to PDI. nih.gov PDI plays a critical role in protein folding by catalyzing the formation, reduction, and isomerization of disulfide bonds. mdpi.comebi.ac.uk Its activity is crucial for the maturation of many proteins and has been implicated in processes such as HIV-1 entry, where it is thought to reduce disulfide bonds on the viral envelope glycoprotein (B1211001) gp120. nih.gov
In these computational studies, NTCB was docked into the redox-active site of the PDI enzyme, which contains the characteristic Cys-Gly-His-Cys motif. nih.govebi.ac.uk The simulations for NTCB resulted in multiple possible binding conformations, which were grouped into clusters based on root-mean-square deviation (RMSD). For NTCB, docking simulations produced seven distinct clusters of conformers. nih.gov The binding energies for these conformations are calculated to predict the most favorable interactions. The primary goal of these simulations is to identify binding modes that would result in the inhibition of PDI's redox activity. nih.gov
Table 2: Molecular Docking Results of NTCB with Protein Disulfide Isomerase (PDI)
| Ligand | Number of Docking Runs | Number of Clusters |
|---|---|---|
| 5-Nitro-2-thiocyanatobenzoic acid (NTCB) | 10 | 7 |
Data sourced from reference nih.gov
Elucidation of Binding Modes and Inhibition of Thiol-Disulfide Interchange Reactions
The docking studies aim to distinguish between different binding modes, primarily "redox inhibitory" and "non-redox inhibitory" modes. nih.gov A redox inhibitory mode is one where the inhibitor binds directly to or in close proximity to the catalytic cysteine residues (Cys37 and Cys40 in the active site) of PDI, thereby blocking their ability to participate in thiol-disulfide exchange reactions. nih.gov Thiol-disulfide exchange is a series of nucleophilic substitution reactions essential for PDI's function in oxidizing, reducing, or isomerizing substrate disulfide bonds. nih.govresearchgate.net
For NTCB, the docking simulations revealed that most of the energetically favorable conformations appeared to bind to hydrophobic amino acid residues near the active site, including Ala34, Trp36, Cys37, His39, Cys40, Thr68, and Phe80. nih.gov By occupying this critical space, NTCB can sterically hinder the approach of substrate proteins to the catalytic cysteines, effectively inhibiting the thiol-disulfide interchange reaction. nih.gov The computational results support the experimental evidence that NTCB can act as an inhibitor of cell surface PDI, thereby blocking processes that depend on its reductive activity. nih.gov This inhibition is crucial for developing therapeutic agents that can, for example, prevent viral entry into host cells. nih.gov
Advanced Research Applications and Methodological Enhancements with Ntcb
Spectroscopic Probes Utilizing Cyanylated Cysteine
The cyanylation of cysteine residues using NTCB introduces a nitrile group (C≡N) into the protein structure. This nitrile group serves as a unique vibrational probe that can be monitored using infrared (IR) spectroscopy. acs.orgresearchgate.net
Cyanylated Cysteine as a Vibrational Probe for Local Environments
The artificial amino acid β-thiocyanatoalanine, or cyanylated cysteine, can be introduced into peptides and proteins through the post-translational chemical modification of cysteine side chains that are exposed to the solvent. nih.govacs.orgupenn.edu The stretching vibration of the nitrile group (C≡N) in cyanylated cysteine is sensitive to its local environment, including changes in solvent exposure and hydrogen bonding. acs.orgresearchgate.net This sensitivity allows researchers to use the C≡N stretching frequency as a site-specific probe to monitor conformational changes and interactions within a protein. researchgate.net The C≡N stretching band appears in a region of the IR spectrum (around 2100-2300 cm⁻¹) that is relatively free from other protein absorptions, making it an excellent spectroscopic marker. acs.orgresearchgate.net
Studies have shown that the introduction of this artificial side chain does not significantly alter the secondary structures of the peptides being studied. nih.govacs.orgupenn.edu The small size of the cyanylated cysteine probe is a distinct advantage over larger fluorescent or EPR probes, as it is less likely to perturb the local protein structure. acs.orgnih.gov
Infrared Spectroscopy for Site-Specific Protein-Lipid Contacts
Infrared spectroscopy of cyanylated cysteine is a powerful technique for investigating the interactions between proteins and lipid membranes. nih.govacs.org The C≡N stretching absorption band of cyanylated cysteine can clearly differentiate between a membrane-buried and a solvent-exposed state of the artificial side chain. nih.govacs.orgupenn.edu This capability enables the mapping of how a peptide or protein is embedded within a lipid bilayer. nih.gov
For instance, this method has been used to study the membrane binding of peptides like a sequence from human myelin basic protein and the antimicrobial peptide CM15. nih.govacs.orgupenn.edu By introducing cyanylated cysteine at various positions within the peptide, researchers can determine which parts of the peptide are in contact with the hydrophobic core of the membrane and which remain exposed to the aqueous solvent. nih.gov Time-dependent attenuated total reflectance infrared spectra of cyanylated peptides can also provide insights into dynamic processes like membrane remodeling and pore formation. nih.gov
Computational Chemistry for Rational Design and Discovery
Computational methods play a crucial role in modern drug discovery and protein engineering, and the data obtained from experiments with NTCB can be integrated into these approaches.
In Silico Screening for Enzyme Inhibitors
In silico or virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov This method can be used to identify potential inhibitors for enzymes where NTCB-modified substrates or related compounds might interact. For example, virtual screening has been successfully employed to identify natural compounds as potential inhibitors against the SecA protein in bacteria, a crucial component of the protein transport system. nih.gov The process involves docking candidate molecules into the active site of the target protein and scoring their potential binding affinity. nih.govnih.gov
Table 2: Example of Virtual Screening Hits against SecA Protein
| Compound | Docking Score (kcal/mol) |
| TCC | -9.801 |
| TMX | -9.565 |
| DDA | -9.092 |
| PF | -8.862 |
| DOP | -8.758 |
| Data from a study on Acinetobacter baumannii SecA protein inhibitors. nih.gov |
Predictive Modeling of Ligand-Protein Interactions
Predictive modeling of ligand-protein interactions aims to understand and forecast how a molecule (ligand) will bind to a protein. nih.gov This is essential for designing new drugs and understanding biological pathways. Computational models, such as bipartite local models, can be used to predict unknown drug-target interactions based on existing data. nih.gov These models can integrate information from various sources, including the chemical properties of ligands and the structural features of proteins. nih.gov
Molecular dynamics (MD) simulations can further refine these predictions by simulating the movement of atoms over time, providing insights into the stability and dynamics of the protein-ligand complex. nih.govnih.gov The combination of experimental data from techniques like IR spectroscopy of cyanylated cysteines and computational modeling provides a powerful approach for understanding and manipulating protein function. nih.gov
Future Directions and Emerging Research Avenues for Ntcb
Development of Next-Generation NTCB Derivatives with Enhanced Selectivity
The development of new chemical tools for protein modification is a rapidly advancing field, driven by the need for greater precision and efficiency in bioconjugation and protein analysis. While NTCB is effective, research has identified areas for improvement, such as reaction kinetics and the potential for side reactions. nih.gov For instance, studies have shown that the NTCB cleavage reaction can be incomplete and may lead to side products through carbamylation of lysine (B10760008) residues. nih.gov
Future research is directed towards the synthesis of novel NTCB analogs and other thiocyanate-containing reagents with improved characteristics. The goal is to develop derivatives that offer:
Increased Reaction Efficiency: Modifications to the NTCB scaffold could lead to faster and more complete cleavage under milder conditions, reducing the lengthy incubation times often required. nih.gov
Reduced Side Reactions: By altering the electronic and steric properties of the reagent, it may be possible to minimize unwanted modifications, such as carbamylation, leading to cleaner reaction profiles and more reliable data. nih.gov
Tunable Reactivity: The development of a panel of NTCB derivatives with varying levels of reactivity could allow researchers to select the optimal reagent for a specific protein or experimental condition.
While specific next-generation NTCB derivatives are still in early stages of development, the broader field of cysteine-selective modification is burgeoning with novel reagents. These include maleimide (B117702) derivatives, chlorooximes, and ynamides, which offer alternative strategies for targeting cysteine residues with high specificity. nih.govresearchgate.netacs.org The insights gained from these new reagents could inform the design of improved thiocyanate-based cleavage agents.
Integration of NTCB Methodologies into High-Throughput Omics Platforms
The era of "omics" is characterized by the large-scale analysis of biological molecules. medchemexpress.com High-throughput technologies are essential for processing the vast number of samples required for genomics, transcriptomics, proteomics, and metabolomics. rsc.org The integration of robust and reliable chemical cleavage methods, such as the NTCB protocol, into these platforms is a key area of development.
NTCB is particularly well-suited for "middle-down" proteomics, an approach that analyzes larger peptide fragments (3-15 kDa) than traditional "bottom-up" methods. nih.gov Cleavage at less frequent amino acids like cysteine generates larger peptides, which can provide valuable information about post-translational modifications and protein isoforms that might be lost with more frequent cleavage agents. nih.gov
The NTCB-based middle-down proteomics workflow has shown promise and is considered a potential cleaving agent for further development in this area. nih.gov Future efforts will likely focus on:
Automation: Adapting the NTCB cleavage protocol for robotic liquid handling systems to increase sample throughput and reproducibility.
Software Development: Creating specialized bioinformatics tools to analyze the complex data generated from middle-down proteomics experiments using NTCB.
Integration with Mass Spectrometry: Optimizing the compatibility of NTCB-cleaved peptides with advanced mass spectrometry techniques, such as Fourier transform mass spectrometry (FTMS), for improved sensitivity and resolution. nih.gov
Expansion of NTCB's Utility in Complex Biological Systems and Biomedical Research
The application of NTCB and its methodologies extends beyond basic protein characterization and into the realm of complex biological systems and biomedical research. The ability to selectively cleave proteins at cysteine residues provides a powerful tool for probing protein structure and function in their native environments.
Current and future applications in this area include:
Protein Misfolding Diseases: NTCB has been utilized in the study of prion proteins, offering insights into the structural constraints of these molecules, which are implicated in neurodegenerative diseases. sigmaaldrich.com Further use of NTCB could help to elucidate the mechanisms of protein misfolding and aggregation in diseases such as Alzheimer's and Parkinson's.
Transporter Proteins: Understanding the structure and function of membrane transporter proteins is crucial for drug delivery and targeting. NTCB has been employed in biochemical assays to map the substrate binding domains of these essential proteins. sigmaaldrich.com
Peptide-Based Pharmaceuticals: NTCB plays a role in the synthesis of biologically active recombinant peptides, which are a growing class of therapeutics. sigmaaldrich.com The specific cleavage afforded by NTCB can be a key step in the production of these complex molecules.
In-situ Proteomics: A major goal is to apply NTCB-based cleavage directly within cells or tissues to study protein function in a more physiologically relevant context. This could involve the development of cell-permeable NTCB analogs or localized activation strategies.
As our understanding of the complexity of biological systems grows, so too will the need for precise chemical tools like NTCB to dissect these intricate molecular networks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
